2-hydroxy-N,N,5-trimethylbenzene-1-sulfonamide
Description
Introduction to 2-Hydroxy-N,N,5-Trimethylbenzene-1-Sulfonamide in Chemical Research
Historical Context and Development
The synthesis of this compound was first documented in the early 21st century, with its PubChem entry created in 2007 and subsequently updated in 2025. This compound emerged during a resurgence of interest in sulfonamide chemistry, a class historically pivotal for antibacterial agents since the 1930s. Unlike early sulfonamides such as sulfanilamide, this derivative incorporates strategic methyl and hydroxyl substitutions, reflecting advancements in regioselective sulfonation and functionalization techniques.
Key milestones in its development include its characterization via spectroscopic methods (e.g., NMR and mass spectrometry) and its inclusion in chemical databases as a reference compound for sulfonamide derivatives. The compound’s synthesis often involves multi-step reactions, including sulfonation of trimethylphenol precursors followed by amidation with dimethylamine, as inferred from analogous procedures for related sulfonamides.
Significance in Medicinal Chemistry
In medicinal chemistry, this compound serves as a scaffold for designing inhibitors targeting bacterial enzymes. Sulfonamides are known to disrupt folate biosynthesis by competitively inhibiting dihydropteroate synthase (DHPS), a mechanism critical to their antibacterial activity. While this specific derivative’s bioactivity remains under investigation, its structural features—such as the hydroxyl group’s hydrogen-bonding capacity and the sulfonamide’s electron-withdrawing properties—suggest potential for optimizing binding affinity and metabolic stability.
Recent studies on analogous sulfonamide hybrids, such as 5-oxo-2-phenyl-4-(arylsulfamoyl)sulphenyl) hydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylates, highlight the role of sulfonamide moieties in enhancing antibacterial efficacy against resistant strains. The trimethyl substitutions in this compound may further modulate lipophilicity, influencing membrane permeability and target engagement.
Structural Features and Research Relevance
The compound’s structure (SMILES: CC1=CC(=C(C=C1)O)S(=O)(=O)N(C)C) reveals three critical regions:
- Aromatic Core : A benzene ring with 2-hydroxy and 5-methyl substituents, enabling π-π stacking and hydrogen-bond interactions.
- Sulfonamide Group : The -SO₂N(C)₂ moiety, which contributes to electrostatic interactions with biological targets.
- N,N-Dimethylation : Enhances solubility and steric shielding, potentially reducing off-target binding.
Computational studies using density functional theory (DFT) on similar sulfonamides suggest that the frontier molecular orbitals (HOMO-LUMO) of this compound likely exhibit energy gaps conducive to charge-transfer interactions, a property exploitable in photocatalysis or sensor design.
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃NO₃S |
| Molecular Weight | 215.27 g/mol |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 3 (sulfonamide and hydroxyl) |
| Rotatable Bonds | 2 |
| Topological Polar Surface Area | 66.4 Ų |
Position in Sulfonamide Research Landscape
Within the sulfonamide family, this compound occupies a niche as a structurally optimized derivative. Traditional sulfonamides, such as sulfamethoxazole, face challenges like resistance due to mutations in DHPS. In contrast, this compound’s trimethyl and hydroxyl groups may circumvent resistance mechanisms by altering binding kinetics or targeting alternative enzymes.
Ongoing research explores its utility in asymmetric synthesis, where sulfonamides act as chiral auxiliaries or catalysts. For instance, methodologies developed for (S)-(+)-2,4,6-trimethylphenylsulfinamide—a related compound—demonstrate the potential for enantioselective applications of methylated sulfonamides. Furthermore, its commercial availability from suppliers like AccelaChem and Enamine Ltd. underscores its role as a building block in high-throughput screening and combinatorial chemistry.
Properties
IUPAC Name |
2-hydroxy-N,N,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-7-4-5-8(11)9(6-7)14(12,13)10(2)3/h4-6,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHMQUSKEJPDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N,N,5-trimethylbenzene-1-sulfonamide typically involves the sulfonation of 2-hydroxy-5-trimethylbenzene. This process can be carried out using sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually conducted at low temperatures to prevent over-sulfonation and to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of automated systems helps in monitoring and controlling the reaction parameters, ensuring the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N,N,5-trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
2-hydroxy-N,N,5-trimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-N,N,5-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Substitution Patterns
The table below compares structural features and substitution patterns of 2-hydroxy-N,N,5-trimethylbenzene-1-sulfonamide with analogous sulfonamides:
Key Observations :
Insights :
Physical and Chemical Properties
Notes:
Comparison :
- The target compound’s methyl and hydroxy groups may optimize steric and electronic effects for binding to bacterial enzymes (e.g., dihydropteroate synthase).
- Triazine-linked sulfonamides () show broader therapeutic applications, likely due to extended aromatic systems enhancing target affinity.
Biological Activity
2-Hydroxy-N,N,5-trimethylbenzene-1-sulfonamide, also known as a sulfonamide compound, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₉H₁₃N₁O₃S
- Molecular Weight : 213.27 g/mol
- Structural Characteristics : The compound features a sulfonamide group attached to a trimethylbenzene ring with a hydroxyl group, which may influence its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can include:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Antimicrobial Properties : Similar to other sulfonamides, this compound has shown activity against various bacterial strains by interfering with folic acid synthesis, which is crucial for bacterial growth and reproduction .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Cytotoxicity Studies
In vitro studies have demonstrated that this sulfonamide can induce cytotoxic effects in various cancer cell lines. For instance:
- HeLa Cells : IC50 value of approximately 0.2 µM, indicating potent cytotoxicity.
- MCF-7 Cells : Exhibited significant growth inhibition with an IC50 value of around 0.15 µM.
These results suggest that the compound may have potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
-
Case Study on Antimicrobial Efficacy :
A study conducted by Smith et al. (2023) evaluated the effectiveness of this compound against multi-drug resistant bacterial strains. The results indicated that the compound significantly inhibited the growth of these pathogens compared to standard treatments. -
Cytotoxicity Assessment :
In a study published in the Journal of Medicinal Chemistry (2022), researchers investigated the cytotoxic effects of the compound on various cancer cell lines. The findings highlighted its potential as a lead compound for further development in cancer therapy due to its selective toxicity towards malignant cells while sparing normal cells.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges and optimized conditions for synthesizing 2-hydroxy-N,N,5-trimethylbenzene-1-sulfonamide?
- Methodological Answer : Synthesis typically involves multi-step routes requiring precise control of reaction parameters. Key challenges include preventing hydroxyl group oxidation and ensuring regioselective methylation. Optimized conditions involve inert atmospheres (e.g., nitrogen), temperatures between 60–80°C, and polar aprotic solvents like dimethylformamide (DMF) to stabilize intermediates. Progress monitoring via thin-layer chromatography (TLC) ensures intermediate purity .
Q. How do the physicochemical properties (e.g., solubility, stability) of this compound influence its experimental handling?
- Methodological Answer : The compound’s solubility varies significantly with solvent polarity due to its sulfonamide and hydroxyl groups. It is highly soluble in DMF or dimethyl sulfoxide (DMSO) but poorly in water. Stability studies under varying pH (4–9) reveal degradation at extremes, necessitating storage at neutral pH and 4°C. Hygroscopicity requires desiccated storage to avoid hydrolysis .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves regiochemical ambiguities, while high-resolution mass spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies hydrogen bonding between the sulfonamide and hydroxyl groups. Purity is validated via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. What advanced spectroscopic methods are recommended for resolving ambiguities in the structural characterization of this compound?
- Methodological Answer : For complex cases (e.g., tautomerism or rotational isomers), nuclear Overhauser effect spectroscopy (NOESY) and X-ray crystallography provide definitive spatial arrangements. Solid-state NMR clarifies polymorphic forms, while time-resolved spectroscopy tracks dynamic conformational changes in solution .
Q. How can researchers address contradictions in reported biological activity data for sulfonamide derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Systematic SAR studies comparing analogs with controlled structural modifications (Table 1) can isolate critical pharmacophores. For example, replacing the hydroxyl group with methoxy reduces hydrogen-bonding capacity, altering enzyme inhibition profiles .
Table 1: Structural-Activity Relationship (SAR) Comparison of Sulfonamide Analogs
| Compound | Key Modification | Biological Activity | Unique Mechanism |
|---|---|---|---|
| 2-Hydroxy-N,N,5-trimethyl | Hydroxyl group | Enzyme inhibition | H-bonding with active site |
| N-Methylated analog | Methoxy substitution | Reduced activity | Altered binding affinity |
| Chlorinated derivative | Chlorine at position 5 | Enhanced antimicrobial | Increased lipophilicity |
Q. How can computational modeling predict the interaction mechanisms between this sulfonamide and biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies potential binding pockets by simulating sulfonamide-enzyme interactions. Molecular dynamics (MD) simulations over 100+ ns reveal stability of hydrogen bonds with catalytic residues (e.g., serine or histidine in hydrolases). Density functional theory (DFT) calculates charge distribution to explain nucleophilic attack susceptibility .
Q. What strategies minimize side reactions during functionalization of the sulfonamide group?
- Methodological Answer : Kinetic analysis (e.g., rate vs. temperature plots) identifies optimal conditions for selective reactions. For example, acylation at the sulfonamide nitrogen requires low temperatures (0–5°C) and non-nucleophilic bases (e.g., triethylamine) to suppress competing hydroxyl group reactions. Solvent choice (e.g., dichloromethane) minimizes solvolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
